molecular formula C14H14N2O2 B2360029 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2201354-43-8

3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No. B2360029
M. Wt: 242.278
InChI Key: IUXYVGOMFRXSEI-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,3-dihydro-1H-inden-1-one . Indenones are fused molecules containing a cyclopentanone and a benzene ring . They are known to exhibit a wide range of pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 2,3-dihydro-1H-inden-1-one derivatives have been synthesized using various methods including grinding, stirring, and ultrasound irradiation .

Scientific Research Applications

Antimitotic Agents

Research has highlighted the potential of certain dihydropyrazinone derivatives as antimitotic agents. For instance, the S- and R-isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have been found active in various biological systems, with the S-isomer exhibiting higher potency (Temple & Rener, 1992). This suggests that similar dihydropyrazinone compounds, like 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one, could have similar biological activity.

Multicomponent Synthesis Applications

The compound is relevant in the context of multicomponent synthesis. For example, the synthesis of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via three-component interaction is a process where similar compounds could be utilized (Lega et al., 2016).

Anti-Microbial Applications

Compounds like 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, synthesized from similar structures, have demonstrated moderate to significant anti-microbial activities (Ahmad et al., 2011). This indicates potential for 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one in developing anti-microbial agents.

Synthesis of Heterocyclic Products

The compound's structure is conducive for synthesizing novel heterocyclic products. For instance, 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, a similar compound, has been used to synthesize new products like 3-(2-N-substituted-acetyl)-4-hydroxy-6-methyl-2H-pyran-2-ones (Hikem-Oukacha et al., 2011). This suggests similar applications for the compound .

Characterization and Isotopologue Studies

Compounds like 2-methoxy-3-alkylpyrazines, closely related to the chemical structure , have been synthesized and characterized, including their deuterated isotopologues, indicating a role in chemical characterization studies (Schmarr et al., 2011).

NMR Study and Tautomerism

NMR studies of compounds like 1-hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones, which share structural similarities, have revealed interesting insights into structural variation and tautomerism (Sinkkonen et al., 2002). This suggests potential research applications of the compound in studying tautomerism and structural analysis.

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-1-yloxy)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-9-8-15-13(14(16)17)18-12-7-6-10-4-2-3-5-11(10)12/h2-5,8-9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXYVGOMFRXSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

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